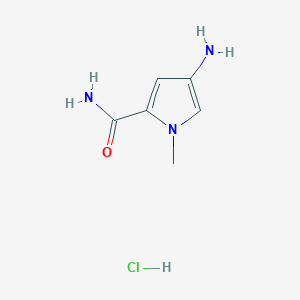

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C6H10ClN3O . It is a derivative of pyrrole, a heterocyclic aromatic five-membered ring . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride” can be represented by the InChI code: 1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H . This indicates that the molecule consists of a pyrrole ring with an amino group at the 4th position and a carboxamide group at the 2nd position .

Physical And Chemical Properties Analysis

The molecular weight of “4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride” is 190.63 g/mol . The compound appears as a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The pyrrole subunit, which is part of the structure of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride, has been identified as a scaffold in various biologically active compounds, including anticancer agents. Derivatives of pyrrole have shown cytotoxic activity against certain cancer cell lines, indicating potential use in cancer therapy .

Antimicrobial Properties

Compounds containing the pyrrole ring system, such as our compound of interest, are known to possess antimicrobial properties. This includes activity against bacteria, fungi, and protozoa, making them valuable in the development of new antibiotics and antifungal medications .

Anti-inflammatory and Analgesic Effects

Indole derivatives, which share a similar core structure with pyrrole compounds, have demonstrated anti-inflammatory and analgesic activities. This suggests that 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride could be explored for its potential to reduce inflammation and pain .

Antiviral Applications

Pyrrole derivatives have been found to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases. This indicates a potential application of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride in antiviral therapies, particularly in the treatment of HIV .

Cardiovascular Drug Development

The pyrrole moiety is present in several marketed drugs with cardiovascular benefits, such as β-adrenergic antagonists. This suggests that our compound could be beneficial in the development of new drugs aimed at treating cardiovascular diseases .

Neurological Disorders

Given the diverse nature of activities exhibited by pyrrole-containing compounds, there is a possibility that 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride could be used in the treatment of neurological disorders. This could include the development of antipsychotic and anxiolytic drugs .

Safety and Hazards

“4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride” is classified as an eye irritant (category 2), skin irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

Wirkmechanismus

Target of Action

The primary targets of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .

Mode of Action

It’s known that the presence of the carboxamide moiety in pyrrole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .

Eigenschaften

IUPAC Name |

4-amino-1-methylpyrrole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-9-3-4(7)2-5(9)6(8)10;/h2-3H,7H2,1H3,(H2,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGGXAODUURXRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

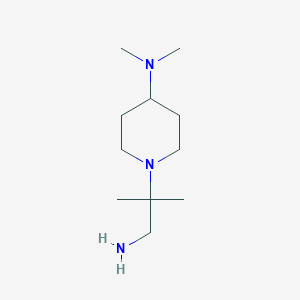

![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)

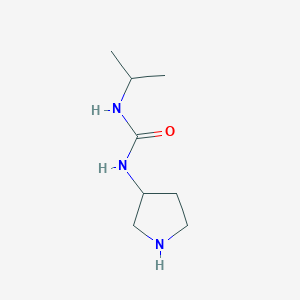

![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)

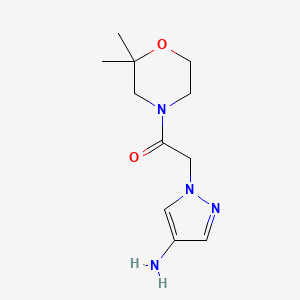

amine](/img/structure/B1371149.png)

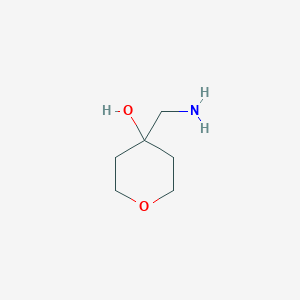

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)